2-phenyl-2-(1H-tetrazol-1-yl)-1-(thiomorpholin-4-yl)ethanone
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Overview
Description
2-PHENYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)-1-(THIOMORPHOLIN-4-YL)ETHAN-1-ONE is a complex organic compound that features a phenyl group, a tetrazole ring, and a thiomorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-PHENYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)-1-(THIOMORPHOLIN-4-YL)ETHAN-1-ONE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction.
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized by reacting a suitable amine with a sulfur-containing reagent.
Coupling Reactions: The final step involves coupling the tetrazole, phenyl, and thiomorpholine moieties under specific conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring.
Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to ring opening.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Oxidized derivatives of the thiomorpholine ring.
Reduction: Reduced or ring-opened products of the tetrazole ring.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine
Drug Development: Its structural properties make it a candidate for drug development, particularly in targeting specific biological pathways.
Industry
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-PHENYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)-1-(THIOMORPHOLIN-4-YL)ETHAN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites on enzymes or receptors, thereby inhibiting their function. The phenyl and thiomorpholine groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2-(1H-tetrazol-1-yl)ethan-1-one: Lacks the thiomorpholine ring, making it less versatile in certain applications.
2-Phenyl-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine: Contains an amine group instead of the thiomorpholine ring, which can alter its reactivity and binding properties.
Uniqueness
2-PHENYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)-1-(THIOMORPHOLIN-4-YL)ETHAN-1-ONE is unique due to the presence of both the tetrazole and thiomorpholine rings, which provide a combination of structural rigidity and flexibility. This makes it particularly useful in applications requiring specific molecular interactions.
Properties
Molecular Formula |
C13H15N5OS |
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Molecular Weight |
289.36 g/mol |
IUPAC Name |
2-phenyl-2-(tetrazol-1-yl)-1-thiomorpholin-4-ylethanone |
InChI |
InChI=1S/C13H15N5OS/c19-13(17-6-8-20-9-7-17)12(18-10-14-15-16-18)11-4-2-1-3-5-11/h1-5,10,12H,6-9H2 |
InChI Key |
ZDKMGCDOLWPNBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C(=O)C(C2=CC=CC=C2)N3C=NN=N3 |
Origin of Product |
United States |
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